molecular formula C20H21BrN2O5 B2673555 8-bromo-3-(3,4-dimethoxyphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 899353-77-6

8-bromo-3-(3,4-dimethoxyphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one

Cat. No.: B2673555
CAS No.: 899353-77-6
M. Wt: 449.301
InChI Key: IYQAYKKXWQWDHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-bromo-3-(3,4-dimethoxyphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a useful research compound. Its molecular formula is C20H21BrN2O5 and its molecular weight is 449.301. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluations

Compounds with structural similarities have been designed, synthesized, and evaluated for their biological activities. For example, the synthesis of novel 2,5-diaryl-1,3,4-oxadiazoline analogs of combretastatin A-4 demonstrated potent antiproliferative activities against multiple cancer cell lines. These compounds exhibit microtubule disrupting effects, including microtubule loss, the formation of aberrant mitotic spindles, and mitotic arrest, indicating their potential as lead candidates for further investigation in cancer therapy (Lee et al., 2010).

Crystal Structure Analysis

Research on compounds with similar structures includes crystal structure and Hirshfeld surface analysis, which contribute to understanding the molecular interactions and structural properties crucial for designing drugs with improved efficacy (Gumus et al., 2019).

Pharmacological Studies

Studies have also explored the synthesis, spectral analysis, and pharmacological study of related compounds, showing substantial antibacterial activity and lipoxygenase inhibitory activity. These findings underscore the multifaceted potential of these compounds in developing new therapeutic agents (Rasool et al., 2016).

Unusual Chemical Transformations

Research has documented unexpected transformations of related compounds, revealing isomerization and deacetylation reactions under specific conditions. Such studies provide insights into the stability and reactivity of these compounds, which are vital for drug development and synthesis strategies (Sedova et al., 2017).

Topoisomerase-I Targeting Activity

Compounds with structural similarities have been synthesized and assessed for their topoisomerase-I targeting activity and cytotoxicity. The findings from these studies have potential implications for the development of novel anticancer agents with specific mechanisms of action (Singh et al., 2003).

Properties

IUPAC Name

4-bromo-10-(3,4-dimethoxyphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O5/c1-20-10-14(13-7-11(21)8-17(27-4)18(13)28-20)22-19(24)23(20)12-5-6-15(25-2)16(9-12)26-3/h5-9,14H,10H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQAYKKXWQWDHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C(=CC(=C3)Br)OC)NC(=O)N2C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.